molecular formula C7H4F4O2 B071302 3-Fluoro-4-(trifluoromethoxy)phenol CAS No. 177596-38-2

3-Fluoro-4-(trifluoromethoxy)phenol

Cat. No. B071302
M. Wt: 196.1 g/mol
InChI Key: UTFSPWRTXCDUIJ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethoxy)phenol is a compound of interest in the synthesis of aryl trifluoromethyl ethers, which are pivotal in developing materials with unique properties. Its relevance spans various fields due to its unique structural and chemical attributes, particularly the incorporation of fluorine atoms which can significantly alter a compound's reactivity and stability.

Synthesis Analysis

The synthesis of aryl trifluoromethyl ethers, including derivatives like 3-Fluoro-4-(trifluoromethoxy)phenol, can involve strategies such as O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination. This method allows for the functionalization of trifluoromethoxybenzenes under practical conditions, using accessible reagents like sodium bromodifluoroacetate and SelectFluor II (Min‐Feng Zhou et al., 2016). Additionally, fluoroform has been utilized as a difluorocarbene source in converting phenols to their difluoromethoxy derivatives, showcasing moderate to good yields under benign conditions (Charles S. Thomoson & W. Dolbier, 2013).

Molecular Structure Analysis

Research on closely related fluorinated compounds reveals detailed insights into their molecular structure, such as the synthesis and crystal structure analysis of compounds bearing fluoro and phenoxy groups. These studies highlight the orthorhombic space groups and significant dihedral angles, underscoring the impact of fluorination on molecular geometry (Xu Liang, 2009).

Chemical Reactions and Properties

The introduction of fluorinated groups into phenolic compounds significantly enhances their reactivity and utility in various chemical transformations. For instance, nucleophilic deoxyfluorination of phenols via aryl fluorosulfonate intermediates has been demonstrated, offering a broad range of aryl fluoride products under mild conditions (Sydonie D Schimler et al., 2017). Biocatalytic trifluoromethylation using laccase showcases the innovative methods employed to introduce trifluoromethyl groups into unprotected phenols (R. Simon et al., 2016).

Physical Properties Analysis

The physical properties of fluorinated compounds are notably influenced by the presence of fluorine atoms, which can impart high thermal stability, low moisture absorption, and significant hygrothermal stability, as seen in various fluoropolymer studies (K. Xie et al., 2001).

Scientific Research Applications

“3-Fluoro-4-(trifluoromethoxy)phenol” is a chemical compound with the molecular formula C7H4F4O2 . It is a colorless to yellow to orange clear liquid . This compound is used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes industries .

Safety And Hazards

This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

3-fluoro-4-(trifluoromethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O2/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFSPWRTXCDUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382605
Record name 3-Fluoro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(trifluoromethoxy)phenol

CAS RN

177596-38-2
Record name 3-Fluoro-4-(trifluoromethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-(trifluoromethoxy)phenol
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